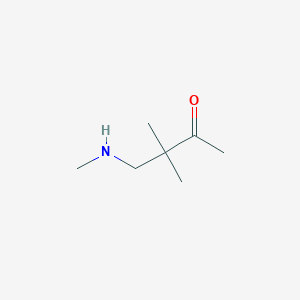
3,3-Dimethyl-4-methylamino-butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-4-methylamino-butan-2-one, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DMBA is a ketone that belongs to the class of beta-keto-amphetamines. It has a similar structure to the popular drug, DMAA, which has been banned in several countries due to its adverse effects. However, DMBA has shown promising results in various studies, making it a potential candidate for further research.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-4-methylamino-butan-2-one is not fully understood. However, it is believed to act as a central nervous system stimulant. 3,3-Dimethyl-4-methylamino-butan-2-one is structurally similar to DMAA, which acts as a sympathomimetic agent. It is believed that 3,3-Dimethyl-4-methylamino-butan-2-one may also act in a similar way, leading to the release of norepinephrine and dopamine in the brain. This leads to an increase in alertness, cognitive function, and mood enhancement.
Biochemical and Physiological Effects:
3,3-Dimethyl-4-methylamino-butan-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 3,3-Dimethyl-4-methylamino-butan-2-one can increase heart rate, blood pressure, and respiration rate. It can also lead to an increase in energy expenditure and fat oxidation. 3,3-Dimethyl-4-methylamino-butan-2-one has also been shown to have an effect on glucose metabolism, leading to a decrease in blood glucose levels. 3,3-Dimethyl-4-methylamino-butan-2-one has been shown to have a low toxicity profile and has not been associated with any adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3,3-Dimethyl-4-methylamino-butan-2-one in lab experiments is its low toxicity profile. 3,3-Dimethyl-4-methylamino-butan-2-one has been shown to have a low LD50 value, indicating that it is relatively safe to use in animal models. 3,3-Dimethyl-4-methylamino-butan-2-one is also easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3,3-Dimethyl-4-methylamino-butan-2-one in lab experiments is its limited availability. 3,3-Dimethyl-4-methylamino-butan-2-one is not widely available commercially, and researchers may need to synthesize it themselves.
Direcciones Futuras
There are several potential future directions for research on 3,3-Dimethyl-4-methylamino-butan-2-one. One area of research is in the field of neuroscience. 3,3-Dimethyl-4-methylamino-butan-2-one has shown promising results in animal models, and further research could lead to the development of new cognitive enhancers or antidepressant drugs. Another area of research is in the field of sports performance. 3,3-Dimethyl-4-methylamino-butan-2-one has been shown to increase energy expenditure and fat oxidation, making it a potential candidate for use as a weight loss supplement. Further research could also lead to the development of new performance-enhancing drugs. Overall, 3,3-Dimethyl-4-methylamino-butan-2-one has shown significant potential in various areas of research and is a compound that warrants further investigation.
Métodos De Síntesis
3,3-Dimethyl-4-methylamino-butan-2-one can be synthesized through different methods, including the reaction of 4-methylaminobutan-2-one with acetone. The reaction is usually carried out in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is then purified through various methods, such as recrystallization or chromatography. The synthesis of 3,3-Dimethyl-4-methylamino-butan-2-one is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4-methylamino-butan-2-one has been used in various scientific research studies due to its potential applications in different areas. One of the primary areas of research is in the field of neuroscience. 3,3-Dimethyl-4-methylamino-butan-2-one has been shown to have a similar structure to DMAA, which has been used as a cognitive enhancer. Studies have shown that 3,3-Dimethyl-4-methylamino-butan-2-one can improve cognitive function and memory retention in animal models. 3,3-Dimethyl-4-methylamino-butan-2-one has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
Número CAS |
123528-99-4 |
|---|---|
Nombre del producto |
3,3-Dimethyl-4-methylamino-butan-2-one |
Fórmula molecular |
C7H15NO |
Peso molecular |
129.2 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-(methylamino)butan-2-one |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2,3)5-8-4/h8H,5H2,1-4H3 |
Clave InChI |
QPKSAEVZZQMSER-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)CNC |
SMILES canónico |
CC(=O)C(C)(C)CNC |
Sinónimos |
2-Butanone, 3,3-dimethyl-4-(methylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
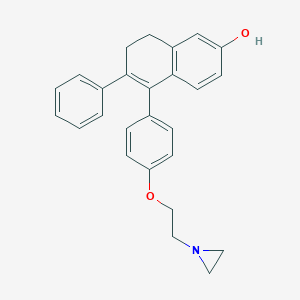

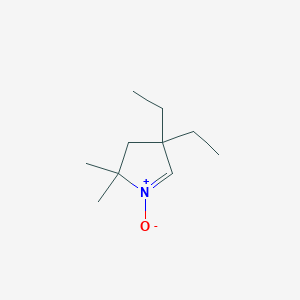
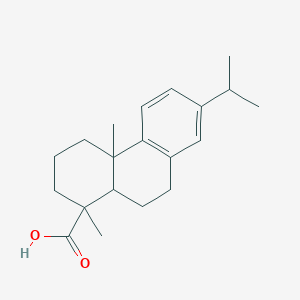

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)


![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
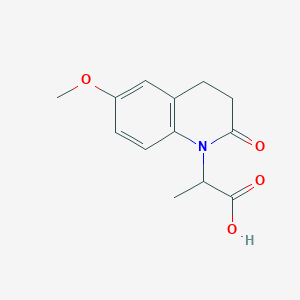
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)
